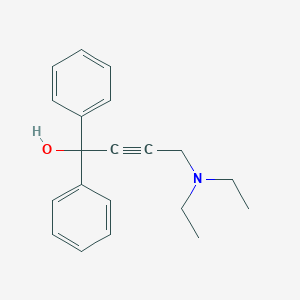
4-(Diethylamino)-1,1-diphenylbut-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diethylamino)-1,1-diphenylbut-2-yn-1-ol is a chemical compound that belongs to the family of tertiary amines. It is commonly referred to as DEAB and is used in various scientific research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
DEAB is commonly used in scientific research as an inhibitor of aldehyde dehydrogenase (ALDH) enzymes. ALDH enzymes are involved in the metabolism of aldehydes and play a critical role in the detoxification of various endogenous and exogenous compounds. DEAB inhibits the activity of ALDH enzymes and has been used to study the role of these enzymes in various physiological and pathological processes. DEAB has been used in studies related to cancer, stem cell biology, and developmental biology.
Wirkmechanismus
DEAB inhibits the activity of ALDH enzymes by binding to the active site of the enzyme. The inhibition of ALDH enzymes leads to the accumulation of toxic aldehydes, which can lead to cell death. The mechanism of action of DEAB has been extensively studied, and it is considered a potent and selective inhibitor of ALDH enzymes.
Biochemische Und Physiologische Effekte
DEAB has been shown to have various biochemical and physiological effects. Inhibition of ALDH enzymes by DEAB leads to the accumulation of toxic aldehydes, which can induce cell death. DEAB has also been shown to inhibit the differentiation of stem cells and promote their self-renewal. Additionally, DEAB has been shown to affect the metabolism of retinoic acid, a critical signaling molecule involved in various developmental processes.
Vorteile Und Einschränkungen Für Laborexperimente
DEAB is a potent and selective inhibitor of ALDH enzymes, making it an excellent tool for studying the role of these enzymes in various physiological and pathological processes. DEAB is also relatively easy to synthesize and yields high purity DEAB. However, DEAB has some limitations, including its toxicity and potential off-target effects. Researchers must be cautious while using DEAB and ensure that appropriate controls are in place.
Zukünftige Richtungen
DEAB has been extensively studied in various scientific research applications, and there is still much to learn about its mechanism of action and potential therapeutic applications. Future research should focus on understanding the role of DEAB in cancer, stem cell biology, and developmental biology. Additionally, researchers should explore the potential of DEAB as a therapeutic agent for various diseases and disorders.
Conclusion:
In conclusion, DEAB is a potent and selective inhibitor of ALDH enzymes that has been extensively studied in various scientific research applications. DEAB has unique properties that make it an excellent tool for studying the role of ALDH enzymes in various physiological and pathological processes. Future research should focus on understanding the mechanism of action of DEAB and exploring its potential therapeutic applications.
Synthesemethoden
DEAB can be synthesized by the reaction of 4-chlorobutyne with diphenylacetylene in the presence of diethylamine. The reaction yields DEAB as a white crystalline solid with a melting point of 114-116°C. The synthesis method is relatively simple and yields high purity DEAB.
Eigenschaften
CAS-Nummer |
968-59-2 |
|---|---|
Produktname |
4-(Diethylamino)-1,1-diphenylbut-2-yn-1-ol |
Molekularformel |
C20H23NO |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
4-(diethylamino)-1,1-diphenylbut-2-yn-1-ol |
InChI |
InChI=1S/C20H23NO/c1-3-21(4-2)17-11-16-20(22,18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-10,12-15,22H,3-4,17H2,1-2H3 |
InChI-Schlüssel |
JHRYGTLAOSZTOJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Kanonische SMILES |
CCN(CC)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Löslichkeit |
44 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



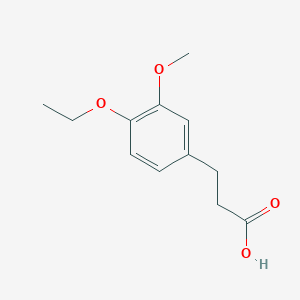
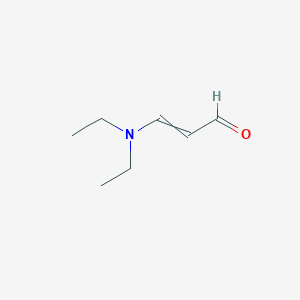
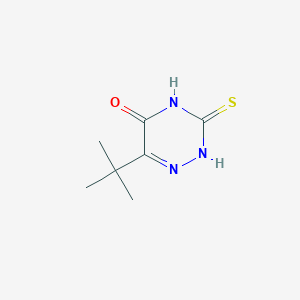
![4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid](/img/structure/B181972.png)
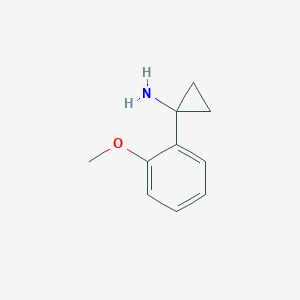
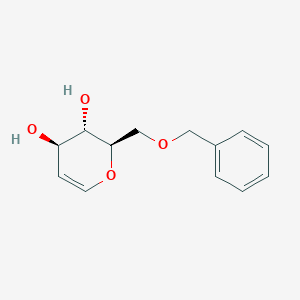
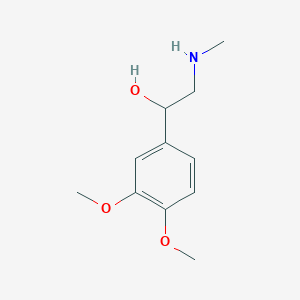
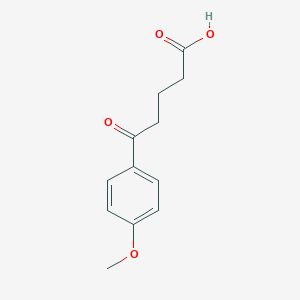
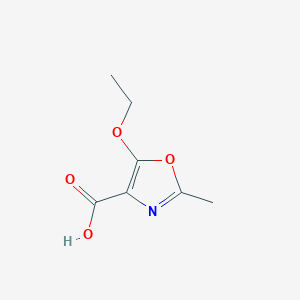
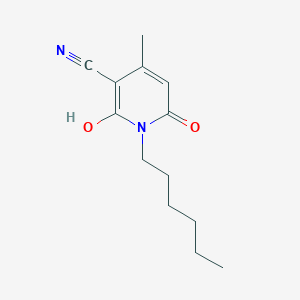
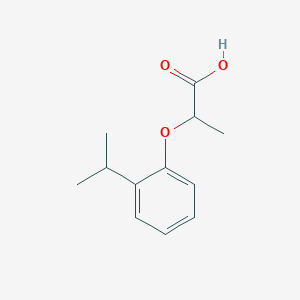
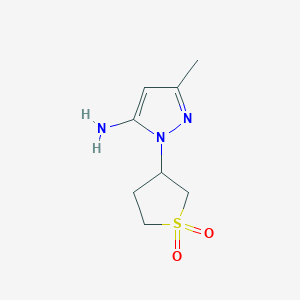
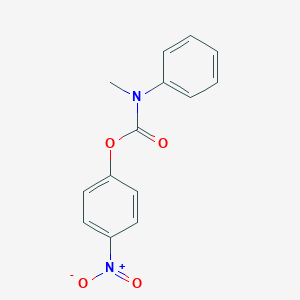
![Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B181992.png)